molecular formula C17H23NO B1676641 N-mesitylbicyclo[2.2.1]heptane-2-carboxamide CAS No. 489402-47-3

N-mesitylbicyclo[2.2.1]heptane-2-carboxamide

Cat. No. B1676641
M. Wt: 257.37 g/mol
InChI Key: SIQGKPGBLYKQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-mesitylbicyclo[2.2.1]heptane-2-carboxamide” is a chemical compound with the molecular formula C17H23NO . It has an average mass of 257.371 Da and a monoisotopic mass of 257.177979 Da .


Molecular Structure Analysis

The molecule has three defined stereocentres . It consists of a bicyclo[2.2.1]heptane core with a carboxamide group and a mesityl group attached .


Physical And Chemical Properties Analysis

“N-mesitylbicyclo[2.2.1]heptane-2-carboxamide” has a density of 1.1±0.1 g/cm3, a boiling point of 398.8±11.0 °C at 760 mmHg, and a flash point of 243.4±4.2 °C . It has two hydrogen bond acceptors, one hydrogen bond donor, and two freely rotating bonds . Its ACD/LogP is 4.38 .

Scientific Research Applications

Potassium Channel Modulation

N-mesitylbicyclo[2.2.1]heptane-2-carboxamide derivatives have been identified as selective openers of specific potassium channels, namely KCNQ2 and KCNQ4. These channels play a crucial role in regulating neuronal activity. One such compound, ML213, demonstrates selectivity for these channels over other related potassium channels and can penetrate the brain to a moderate extent, making it a valuable tool for neurological research (Yu et al., 2011).

Hypotensive and Bradycardiac Activities

Compounds structurally related to N-mesitylbicyclo[2.2.1]heptane-2-carboxamide have shown significant hypotensive and bradycardiac activities in animal models. This suggests potential applications in cardiovascular research and drug development (Ranise et al., 1982).

Molecular Structure Analysis

The molecular structure of analogs of N-mesitylbicyclo[2.2.1]heptane-2-carboxamide has been investigated through techniques like X-ray crystallography. These studies provide insights into the conformation and electronic properties of such molecules, which are crucial for understanding their biological activities and potential applications in drug design (Glass et al., 1990).

Hydrogen-Bonding Properties

Research has also been conducted on the hydrogen-bonding properties of N-mesitylbicyclo[2.2.1]heptane-2-carboxamide derivatives. Understanding these properties is vital for predicting the behavior of these compounds in biological systems, which can have implications in medicinal chemistry and pharmacology (Plettner et al., 2005).

Mimetics and Analogs in Biochemistry

These compounds have been used to create mimetics and analogs of biological molecules. For example, they have been employed to mimic β-turn structures in peptides, which is significant for developing peptide-based therapeutics (Horwell et al., 1997).

Polymer Chemistry

N-mesitylbicyclo[2.2.1]heptane-2-carboxamide derivatives have been utilized in the synthesis of polymers, particularly in the development of high-trans, isotactic polymers. This application is relevant in materials science for creating new types of polymers with specific properties (Devine et al., 1982).

Catalysis and Organic Synthesis

These compounds have found applications in catalysis, particularly in hydroamination reactions. Their unique structural features make them suitable catalysts for specific organic transformations, which is important for synthetic organic chemistry (Qian & Widenhoefer, 2005)

properties

IUPAC Name

N-(2,4,6-trimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-10-6-11(2)16(12(3)7-10)18-17(19)15-9-13-4-5-14(15)8-13/h6-7,13-15H,4-5,8-9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQGKPGBLYKQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CC3CCC2C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389360
Record name ML213
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200766
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-mesitylbicyclo[2.2.1]heptane-2-carboxamide

CAS RN

489402-47-3
Record name ML213
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 489402-47-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-mesitylbicyclo[2.2.1]heptane-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-mesitylbicyclo[2.2.1]heptane-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-mesitylbicyclo[2.2.1]heptane-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-mesitylbicyclo[2.2.1]heptane-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-mesitylbicyclo[2.2.1]heptane-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-mesitylbicyclo[2.2.1]heptane-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.